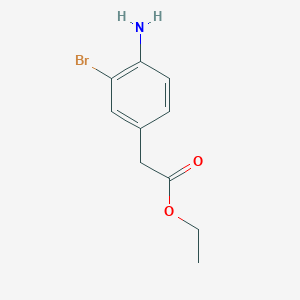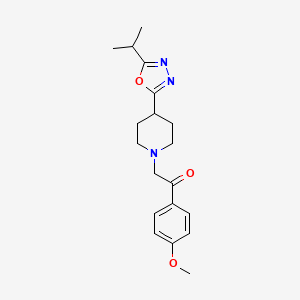
3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an oxime O-ether . It is also known as Pyrifenox, a fungicide used for control of powdery mildew, scab, and other fungal pathogens on a range of crops .
Molecular Structure Analysis
The molecular formula of this compound is C14H12Cl2N2O . The InChI representation is InChI=1S/C14H12Cl2N2O/c1-19-18-14 (7-10-3-2-6-17-9-10)12-5-4-11 (15)8-13 (12)16/h2-6,8-9H,7H2,1H3 .Scientific Research Applications
3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime has been used in a variety of scientific research applications. It has been used to study the effects of organochlorines on the environment, as well as the biochemical and physiological effects of organochlorines on humans and animals. It has also been used to study the toxicology of organochlorines, as well as to study the mechanism of action of organochlorines.
Mechanism of Action
Target of Action
The primary target of 3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime is sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of fungal cell membranes .
Mode of Action
This compound acts as an inhibitor of the enzyme sterol 14α-demethylase . By inhibiting this enzyme, the compound disrupts the biosynthesis of sterols, leading to alterations in the fungal cell membrane .
Biochemical Pathways
The inhibition of sterol 14α-demethylase affects the ergosterol biosynthesis pathway . Ergosterol is a primary sterol in fungal cell membranes. Its depletion leads to the accumulation of 14α-methyl sterols, causing detrimental effects on the structure and function of the fungal cell membrane .
Result of Action
The result of the action of this compound is the control of fungal pathogens . By inhibiting a crucial enzyme in the ergosterol biosynthesis pathway, it disrupts the integrity of the fungal cell membrane, leading to the death of the fungal cells .
Advantages and Limitations for Lab Experiments
3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime has a number of advantages and limitations for laboratory experiments. One of the advantages of using this compound in laboratory experiments is that it is a relatively stable compound and can be easily synthesized. Additionally, it is non-toxic and has low volatility, making it ideal for laboratory experiments. However, one of the limitations of using this compound in laboratory experiments is that it is not readily available, making it difficult to obtain in large quantities.
Future Directions
The future directions for 3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime are numerous. One potential direction is to further study the biochemical and physiological effects of this compound. Additionally, further research could be done to better understand the mechanism of action of this compound and to explore its potential for use in therapeutic applications. Another potential direction is to develop more efficient methods of synthesizing this compound, as well as to explore the potential for using this compound in environmental remediation. Finally, further research could be done to explore the potential for using this compound in the development of new drugs and other compounds.
Synthesis Methods
3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime is synthesized through a three-step process. The first step involves the reaction of 4-chlorophenol with 2-chloro-1-phenyl-2-propen-1-one to form 3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one. The second step involves the reaction of 3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one with methyl iodide to form this compound. The third and final step involves the reaction of this compound with hydrochloric acid to form the final product, this compound.
properties
IUPAC Name |
(E,E)-3-(2,4-dichlorophenyl)-N-methoxy-1-phenylprop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-20-19-16(13-5-3-2-4-6-13)10-8-12-7-9-14(17)11-15(12)18/h2-11H,1H3/b10-8+,19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZWHLFMRXJJNN-RKJCRGJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C=CC1=C(C=C(C=C1)Cl)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C=C\C1=C(C=C(C=C1)Cl)Cl)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2974994.png)

![2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide](/img/structure/B2974997.png)
![2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2975000.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2975004.png)

![N-{[1,1'-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2975006.png)

![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2975009.png)
![3-(3-methoxyphenyl)-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2975010.png)

![Methyl 2-[2-(3-phenylsulfanylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2975014.png)
